molecular formula C21H18ClFN4O2 B2526310 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 941895-43-8

2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2526310
CAS No.: 941895-43-8
M. Wt: 412.85
InChI Key: FSASCXXRKLXRER-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzamide core, along with a morpholinopyridazinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.

    Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative is reacted with morpholine in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzamide core with the morpholinopyridazinyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinopyridazinyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution Reactions: Products include substituted derivatives where the chloro or fluoro groups are replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the morpholinopyridazinyl group.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzamide
  • 2-chloro-6-fluoro-N-(4-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamide
  • 2-chloro-6-fluoro-N-(4-(6-piperazinopyridazin-3-yl)phenyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the presence of the morpholinopyridazinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O2/c22-16-2-1-3-17(23)20(16)21(28)24-15-6-4-14(5-7-15)18-8-9-19(26-25-18)27-10-12-29-13-11-27/h1-9H,10-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSASCXXRKLXRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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